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Introduction

Famitinib (SHR1020) is a novel, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that

demonstrates significant antitumor and anti-angiogenic activities.[1][2] Its primary mechanism

of action involves the potent inhibition of several receptor tyrosine kinases, including Vascular

Endothelial Growth Factor Receptor 2 (VEGFR2), c-Kit, and Platelet-Derived Growth Factor

Receptor β (PDGFRβ).[1] The activation of these receptors and their subsequent downstream

signaling cascades, such as the PI3K/Akt and MEK/ERK pathways, are critical for tumor cell

proliferation, survival, migration, and angiogenesis.[3][4]

Western blotting is an indispensable immunodetection technique used to analyze specific

proteins in a sample.[5][6] For researchers and drug development professionals, it serves as a

robust method to assess the efficacy of TKIs like Famitinib. By quantifying the changes in the

phosphorylation status of target receptors and their downstream effectors, Western blot

analysis provides direct evidence of the drug's mechanism of action and its impact on cellular

signaling.[3][7] These application notes provide a summary of Famitinib's effects and detailed

protocols for conducting Western blot analysis in cells treated with this inhibitor.

Quantitative Data Summary
The following table summarizes the observed effects of Famitinib on various cell lines as

determined by cellular assays and Western blot analysis. This data is crucial for designing

experiments, particularly for selecting appropriate cell lines and drug concentrations.
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Cell Line
Cancer
Type

Target
Protein /
Pathway

Famitinib
Concentrati
on

Observed
Effect

Reference

BGC-823

Human

Gastric

Cancer

Proliferation

(IC50)
3.6 µM (72h)

Inhibition of

cell growth.
[1]

MGC-803

Human

Gastric

Cancer

Proliferation

(IC50)
3.1 µM (72h)

Inhibition of

cell growth.
[1]

BGC-823,

MGC-803

Human

Gastric

Cancer

Cyclin B1
IC50 and 1/2

IC50

Upregulation,

indicating

G2/M cell

cycle arrest.

[1]

BGC-823,

MGC-803

Human

Gastric

Cancer

BCL2
IC50 and 1/2

IC50

Downregulati

on, indicating

induction of

apoptosis.

[1]

PC-9

Non-Small

Cell Lung

Cancer

p-AKT, p-

ERK
2.5 µM (3h)

In

combination

with HS-

10296,

significantly

inhibits AKT

and ERK

phosphorylati

on.

[8]

HUVEC

Human

Umbilical

Vein

Endothelial

Cells

Proliferation 0.1-1000 nM

Significantly

inhibited

proliferation

stimulated by

VEGF and

EGF.

[8]
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Key Signaling Pathways Affected by Famitinib
Famitinib exerts its therapeutic effects by blocking ATP binding to the kinase domain of its

target receptors, thereby inhibiting their autophosphorylation and activation. This action

disrupts major signaling pathways that drive cancer progression.

VEGFR2 Signaling: In tumor angiogenesis, VEGF ligand binds to VEGFR2 on endothelial

cells, triggering receptor dimerization and autophosphorylation.[4] This activates downstream

pathways, including the PI3K/Akt and MEK/ERK cascades, which promote endothelial cell

proliferation, migration, and survival.[9][10] Famitinib's inhibition of VEGFR2 is a primary

mechanism for its anti-angiogenic effects.[8]

PDGFRβ Signaling: The PDGF/PDGFRβ axis plays a role in tumor growth and

angiogenesis.[11] Inhibition of PDGFRβ phosphorylation by TKIs can block these pro-

tumorigenic signals.[12][13]

Downstream Effectors (AKT and ERK): Both VEGFR2 and PDGFRβ signaling pathways

converge on common downstream mediators like PI3K/Akt and MEK/ERK.[14][15][16] The

Akt pathway is a critical regulator of cell survival and apoptosis, while the ERK pathway is

heavily involved in cell proliferation and differentiation.[17][18] By blocking the upstream

receptors, Famitinib effectively dampens the activity of these crucial downstream pathways.

[8]
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Famitinib inhibits VEGFR2 and PDGFRβ, blocking downstream PI3K/AKT and MEK/ERK
pathways.

Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to measure

the phosphorylation status of Famitinib's target receptors and downstream signaling proteins.

Cell Culture and Treatment
Cell Seeding: Plate the chosen cell line (e.g., HUVEC, BGC-823, PC-9) in appropriate

culture dishes (e.g., 6-well plates) and grow to 70-80% confluency.[19]
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Serum Starvation (for receptor phosphorylation): To reduce basal receptor phosphorylation

levels, aspirate the growth medium and incubate the cells in a low-serum or serum-free

basal medium for 4-24 hours prior to treatment.[4]

Famitinib Treatment: Prepare stock solutions of Famitinib in DMSO. Dilute the stock to

desired final concentrations (e.g., 0.1 µM to 10 µM) in the appropriate cell culture medium.[1]

Pre-treatment: Aspirate the starvation medium and add the Famitinib-containing medium to

the cells. Include a vehicle control (e.g., DMSO at the same final concentration as the

highest Famitinib dose). Incubate for the desired time (e.g., 1-3 hours).[8][19]

Ligand Stimulation (if applicable): To induce receptor phosphorylation, add the appropriate

ligand (e.g., 20-50 ng/mL of recombinant human VEGF-A for VEGFR2) for a short period

(e.g., 5-15 minutes) before cell lysis.[4][10] Include a non-stimulated control.

Preparation of Cell Lysates and Protein Quantification
Lysis: Place culture plates on ice. Aspirate the medium and wash cells once with ice-cold 1X

Phosphate-Buffered Saline (PBS).[5]

Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a

fresh cocktail of protease and phosphatase inhibitors to each well.[3][19]

Cell Scraping: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled

microcentrifuge tube.[5]

Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing periodically.

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

Supernatant Collection: Carefully transfer the supernatant (containing the soluble protein) to

a new pre-chilled tube.[3]

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford protein assay, following the manufacturer’s instructions.[19]

SDS-PAGE and Western Blotting
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Sample Preparation: Normalize the protein concentration of all samples using lysis buffer.

Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to

denature the proteins.[3]

Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto an

SDS-polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel according to the

manufacturer's specifications to separate proteins by size.[3][5]

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride

(PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[8][19]

Antibody Incubation and Detection
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine

Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 - TBST) for 1 hour at room

temperature with gentle agitation.[3][5] Note: BSA is recommended for phospho-specific

antibodies.

Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p-VEGFR2, anti-p-AKT,

anti-p-ERK) in blocking buffer at the recommended dilution. Incubate the membrane with the

primary antibody solution overnight at 4°C with gentle agitation.[7][8]

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove

unbound primary antibody.[3]

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1

hour at room temperature.[19]

Final Washes: Repeat the washing step (step 3) to remove the unbound secondary antibody.

[3]

Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate

according to the manufacturer's protocol.[19]

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

[3]
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Stripping and Re-probing: To normalize data, the membrane can be stripped of the phospho-

specific antibody and re-probed with an antibody against the total protein (e.g., total

VEGFR2, total AKT) and a loading control (e.g., β-actin or GAPDH).[7] This confirms that

observed changes in phosphorylation are not due to variations in total protein levels.[7]
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A generalized workflow for Western blot analysis of Famitinib-treated cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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